In Vivo Anorexic Efficacy
The (S)-enantiomer of desmethylsibutramine exhibits markedly lower anorexic efficacy compared to its (R)-counterpart, establishing its primary utility as a low-activity stereochemical control rather than an active pharmacological agent. In a direct head-to-head study, (R)-desmethylsibutramine significantly reduced food intake in rats, whereas the (S)-enantiomer produced no statistically significant anorexic effect [1]. Both (R)-desmethylsibutramine and racemic sibutramine decreased food intake at 24-42 h post-treatment, but the (S)-enantiomer failed to alter feeding behavior [2].
| Evidence Dimension | Anorexic effect (food intake reduction) |
|---|---|
| Target Compound Data | No significant reduction in food intake observed |
| Comparator Or Baseline | (R)-Desmethylsibutramine: Significant reduction in food intake; Racemic sibutramine: Significant reduction in food intake |
| Quantified Difference | Qualitative: (S)-enantiomer inactive vs. active (R)-enantiomer |
| Conditions | Male Long-Evans rats, 2.5-10 mg/kg i.p., food intake measured 24-42 h post-treatment |
Why This Matters
For researchers investigating stereospecific anorexic mechanisms, (S)-desmethylsibutramine provides the essential low-activity enantiomer control, enabling definitive attribution of observed effects to (R)-enantiomer activity rather than non-specific actions.
- [1] Glick SD, et al. Enantioselective behavioral effects of sibutramine metabolites. Eur J Pharmacol. 2000;397(1):93-102. View Source
- [2] Glick SD, et al. Enantioselective behavioral effects of sibutramine metabolites. Eur J Pharmacol. 2000;397(1):93-102. View Source
